(3,4-Dimethoxybenzyl)methylamine

Descripción

Contextualization of the Compound within Chemical Sciences

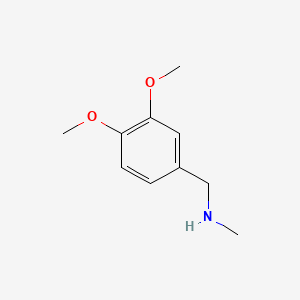

(3,4-Dimethoxybenzyl)methylamine, with a molecular weight of 181.23 g/mol and the chemical formula C10H15NO2, is classified as a substituted benzylamine (B48309). chemicalbook.com Its structure features a benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions and a methylaminomethyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis.

The historical context of this compound is rooted in the early exploration of methylated phenethylamine (B48288) derivatives. Researchers were initially interested in understanding how methoxy substitutions on the aromatic ring, combined with the methylation of the amine group, would affect the properties of dopamine (B1211576) analogues. Foundational work by scientists like Pictet and Finkelstein on related dimethoxy compounds laid the groundwork for the synthesis and functionalization of these systems.

The compound is primarily recognized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. google.com Its dimethoxybenzyl moiety and methylated amine group offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry.

Significance and Research Gaps in the Study of this compound

The significance of this compound in academic research lies in its role as a versatile intermediate for creating complex organic and pharmaceutical compounds. The presence of both methoxy groups and a methylated amine allows for diverse chemical transformations. This structural feature has made it an attractive starting point for the synthesis of various biologically active molecules.

Despite its utility, there are research gaps in the comprehensive understanding of this compound. While its role as a synthetic intermediate is well-established, further exploration into its own potential biological activities is an area of ongoing interest. For instance, some studies have investigated its potential neuroprotective and antioxidant properties, though more in-depth research is needed to fully understand the underlying mechanisms. Additionally, while synthetic routes are established, the development of more efficient and environmentally friendly synthetic methodologies remains a continuous goal in organic chemistry.

Overview of Key Research Areas for this compound

Key research areas for this compound primarily revolve around its application in synthesis and its potential biological functions.

Synthetic Chemistry:

Intermediate for Complex Molecules: It serves as a fundamental building block in the synthesis of intricate natural products and pharmaceutical agents.

Methodology Development: The compound is utilized as a model substrate to test and develop new synthetic reactions, such as novel coupling reactions and catalytic transformations. For example, it has been used in studies exploring iron-catalyzed reductive amination and copper-catalyzed enantioselective reactions.

Medicinal Chemistry and Biology:

Precursor for Drug Development: It is a key starting material in the synthesis of various pharmaceutical compounds, including those with potential cardiovascular applications.

Biological Activity Studies: Research has been conducted to explore its potential therapeutic properties, including antibacterial and neuroprotective effects. Some in vitro studies have also suggested its capacity to act as a free radical scavenger.

Enzyme Interactions and Metabolic Pathways: The compound is employed in studies examining enzyme interactions and metabolic processes.

Analytical Chemistry:

Development of Analytical Methods: Derivatives of dimethoxybenzylamine have been explored as reagents for fluorescence derivatization to quantify biological molecules.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 63-64-9 chemicalbook.com |

| Molecular Formula | C10H15NO2 chemicalbook.com |

| Molecular Weight | 181.23 g/mol chemicalbook.com |

| Boiling Point | 103-106 °C at 0.5 mm Hg chemicalbook.com |

| Density | 0.951 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.5410 chemicalbook.com |

| InChI Key | XQODFBIAQVJQHF-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODFBIAQVJQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343783 | |

| Record name | (3,4-Dimethoxybenzyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-64-9 | |

| Record name | (3,4-Dimethoxybenzyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxy-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxybenzyl Methylamine

Advanced Synthetic Routes to (3,4-Dimethoxybenzyl)methylamine

The principal methods for synthesizing this compound focus on efficiency, yield, and purity. These routes are adaptable for both laboratory-scale and potential industrial applications.

Reductive Amination Approaches for this compound Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This widely applied method involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with methylamine (B109427) in the presence of a reducing agent. koreascience.krorganic-chemistry.org The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine. wikipedia.orgyoutube.com

A variety of reducing agents and catalytic systems can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). koreascience.kr Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum, is also a prevalent method, particularly for larger-scale synthesis. Yields for reductive amination using Pd/C can range from 60-75%. Cobalt-based composites have also been studied as catalysts for the reductive amination of aromatic aldehydes, with quantitative yields of the target amine being achieved under high pressure and temperature conditions (150 bar H₂, 150 °C). mdpi.com

The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reaction. For instance, while sodium borohydride is a common reagent, alternatives like borane-tert-butylamine complex have been explored to avoid side reactions, such as the reduction of other functional groups. researchgate.net

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Readily available, mild conditions | Can reduce other functional groups |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Selective for imines over carbonyls | Toxic cyanide byproduct |

| H₂/Palladium on Carbon (Pd/C) | Hydrogen gas pressure, various solvents | High efficiency, scalable | Requires specialized hydrogenation equipment |

| Cobalt-based Composites | High pressure H₂, high temperature | High yield | Requires high pressure and temperature |

Methylation Strategies for Primary Amine Precursors to this compound

An alternative strategy involves the methylation of a primary amine precursor, 3,4-dimethoxybenzylamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation. wikipedia.orgnrochemistry.com This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgyoutube.comnrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org Chiral amines can often be methylated via this method without significant racemization. wikipedia.org

Other methylation agents, such as methyl iodide, can also be used to alkylate 3,4-dimethoxybenzylamine. This direct alkylation approach can yield the desired product in high purity.

Table 2: Methylation Strategies for 3,4-Dimethoxybenzylamine

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | Prevents over-methylation to quaternary salts; often preserves chirality. wikipedia.orgorganic-chemistry.org |

| Direct Alkylation | Methyl Iodide | High purity product can be achieved. |

Utilization of 3,4-Dimethoxybenzyl Halides in this compound Synthesis

The nucleophilic substitution of a 3,4-dimethoxybenzyl halide, typically the chloride, with methylamine offers a direct route to this compound. This reaction is generally carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at controlled temperatures (e.g., 0–25°C). This method can achieve high purity, with reported purities around 80–90%. However, it is crucial to maintain anhydrous conditions to prevent the hydrolysis of the benzyl (B1604629) halide to 3,4-dimethoxybenzyl alcohol. The starting material, 3,4-dimethoxybenzyl chloride, can be synthesized from veratryl alcohol using thionyl chloride. prepchem.com

Stereoselective Synthesis of this compound and its Enantiomers

This can be achieved using a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst. The use of trichlorosilane (B8805176) in the presence of a chiral Lewis base, such as a cinchona alkaloid-derived picolinamide, is a well-established method for the enantioselective reduction of imines. nih.gov These catalysts can be immobilized on solid supports, like polystyrene, to facilitate recovery and reuse. nih.gov

Another approach involves the use of a chiral auxiliary. For example, a chiral amine could be used in the reductive amination step, followed by removal of the chiral auxiliary. While this adds steps to the synthesis, it is a robust method for establishing the desired stereochemistry. The reduction of chiral imines derived from ketones and a chiral amine, such as (R)-methylbenzylamine, using trichlorosilane has been shown to proceed with a high degree of stereocontrol. acs.org

Precursor Chemistry and Intermediate Reactions

Synthesis of 3,4-Dimethoxybenzyl Cyanide

3,4-Dimethoxybenzyl cyanide is a versatile intermediate that can be reduced to the corresponding primary amine, 3,4-dimethoxyphenethylamine, which can then be methylated. One common synthetic route to 3,4-dimethoxybenzyl cyanide starts from 3,4-dimethoxybenzyl chloride. The reaction involves the nucleophilic substitution of the chloride with a cyanide salt, such as sodium cyanide. googleapis.comgoogle.com

An alternative and greener approach utilizes vanillin (B372448) as a starting material. ubc.ca This multi-step synthesis involves the methylation of vanillin to veratraldehyde, reduction to veratryl alcohol, conversion to the corresponding bromide, and finally reaction with a cyanide source. Another patented method describes the synthesis of 3,4-dimethoxybenzyl cyanide from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) through a sequence of decarboxylation, aldoxime formation, and dehydration. google.comwipo.int A study also outlines the synthesis of 3,4-dimethoxybenzyl cyanide from eugenol, which involves methylation, isomerization, oxidation to 3,4-dimethoxybenzaldehyde, reduction to the alcohol, halogenation, and finally cyanation, yielding a product with 99.24% purity. ijcea.org

Derivatization of 3,4-Dimethoxybenzyl Alcohol

A primary route to this compound involves the derivatization of 3,4-dimethoxybenzyl alcohol. This can be accomplished through a two-step process: halogenation followed by amination. The alcohol is first converted to its corresponding halide, typically 3,4-dimethoxybenzyl chloride, which is then subjected to nucleophilic substitution with methylamine. google.com Another approach involves the direct reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent like sodium borohydride, which is then further processed. chemicalbook.comhimedialabs.comresearchgate.net

For instance, eugenol, a natural product, can be transformed into 3,4-dimethoxybenzyl alcohol through a series of reactions including methylation, isomerization, oxidation, and reduction. researchgate.net The subsequent halogenation of the alcohol with a reagent like thionyl chloride (SOCl2) yields 3,4-dimethoxybenzyl chloride. researchgate.net This chloride is then reacted with methylamine to produce this compound.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3,4-Dimethoxybenzyl alcohol | SOCl2, then CH3NH2 | This compound | - | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | NaBH4, then further steps | 3,4-Dimethoxybenzyl alcohol | 98 | researchgate.net |

Formation and Reduction of Imine Intermediates in this compound Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This one-pot reaction typically involves the condensation of 3,4-dimethoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the target secondary amine. organic-chemistry.org Various reducing agents can be employed for this transformation, with sodium borohydride and sodium cyanoborohydride being common choices. researchgate.net The reaction conditions, including pH, are crucial for optimizing the yield and minimizing side products. researchgate.net

The general mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of 3,4-dimethoxybenzaldehyde, followed by dehydration to form the N-(3,4-dimethoxybenzylidene)methanamine (imine). youtube.com This imine is then reduced by a hydride source. The efficiency of this method lies in its directness and the commercial availability of the starting materials.

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| 3,4-Dimethoxybenzaldehyde | Methylamine | Sodium Borohydride | This compound | |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride | Secondary/Tertiary Amines | researchgate.net |

Chemical Reactions and Derivatization of this compound

The presence of both a nucleophilic secondary amine and an electron-rich aromatic ring makes this compound a versatile substrate for a range of chemical transformations.

Oxidative Transformations of this compound

The secondary amine functionality of this compound can undergo oxidation to form various products. For instance, oxidation can lead to the corresponding imine or, under harsher conditions, cleavage of the C-N bond to yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid. The specific product obtained depends on the oxidizing agent and the reaction conditions employed. Reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions are known to effect such transformations.

Nucleophilic Substitution Reactions Involving this compound

As a nucleophile, the secondary amine of this compound can participate in substitution reactions. It can react with alkyl halides or other electrophilic species to form tertiary amines. libretexts.org This reactivity allows for the introduction of various substituents onto the nitrogen atom, further diversifying the molecular structure for applications in medicinal chemistry and materials science.

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in the synthesis of more complex molecules. Its dual functionality allows for sequential or orthogonal chemical modifications. For instance, the amine can be acylated or sulfonylated, while the electron-rich aromatic ring can undergo electrophilic substitution reactions. This versatility has been exploited in the synthesis of various heterocyclic compounds and molecules with potential biological activity.

Role as a Protecting Group and its Cleavage (e.g., using DDQ)

The 3,4-dimethoxybenzyl (DMB) group, which can be introduced using this compound, serves as a useful protecting group for amines and alcohols in multi-step organic synthesis. clockss.orgsciopen.com Its key advantage lies in its stability under a range of reaction conditions and its selective removal under mild oxidative conditions. acs.orgnih.gov

The DMB group is more electron-rich than the commonly used p-methoxybenzyl (PMB) group, making it more susceptible to oxidative cleavage. clockss.org A standard reagent for the deprotection of DMB ethers and amines is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov The cleavage proceeds via a single electron transfer mechanism, favored by the electron-donating methoxy (B1213986) groups which stabilize the resulting carbocation intermediate. This deprotection can often be achieved in the presence of other protecting groups like benzyl (Bn) ethers, allowing for orthogonal protection strategies. acs.org Recent developments have also shown that visible-light-mediated debenzylation using DDQ can be a highly efficient and selective method. acs.org

Another reagent that has been successfully employed for the cleavage of the DMB group from a lactam nitrogen is phenyliodine(III) bis(trifluoroacetate) (PIFA), which offers a mild alternative when other oxidizing agents fail. clockss.org

| Protecting Group | Cleavage Reagent | Key Features | Reference |

| 3,4-Dimethoxybenzyl (DMB) | DDQ | Mild, selective oxidative cleavage | acs.orgnih.gov |

| 3,4-Dimethoxybenzyl (DMB) | PIFA | Cleavage from lactam nitrogen under mild conditions | clockss.org |

| p-Methoxybenzyl (PMB) | DDQ | Less reactive to oxidative cleavage than DMB | clockss.org |

Pharmacological and Biological Research on 3,4 Dimethoxybenzyl Methylamine

Mechanisms of Action and Molecular Interactions

The biological activity of (3,4-Dimethoxybenzyl)methylamine and its analogs is rooted in their interactions with various molecular targets within the central nervous system. These interactions can lead to the modulation of key signaling pathways.

Monoamine Transporter Inhibition by (3,4-Dimethoxymethamphetamine Analogs, including related structures)

Analogs of this compound, such as 3,4-methylenedioxymethamphetamine (MDMA) and its beta-keto analog methylone, have been shown to inhibit monoamine transporters. nih.gov Research indicates that these compounds can block the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine, thereby increasing their synaptic concentrations. nih.govnih.govresearchgate.net For instance, methcathinone (B1676376) and methylone potently inhibit plasma membrane catecholamine transporters. nih.gov The N-2-methoxybenzyl substitution in related phenethylamine (B48288) analogs has been found to increase binding affinity for monoamine transporters. nih.gov However, concurrent inhibition of the vesicular monoamine transporter 2 (VMAT2) does not appear to protect against the neurotoxic effects of MDMA, suggesting a complex mechanism of action. nih.govelifesciences.org

Enzyme Interactions and Metabolic Pathway Modulation

The metabolism of this compound and related compounds involves several enzymatic pathways. Cytochrome P450 (CYP) enzymes, particularly CYP2D6, play a significant role in the metabolism of structurally similar compounds like MDMA and methamphetamine. nih.gov These compounds can mutually inhibit each other's metabolism, potentially leading to altered pharmacokinetic profiles. nih.gov The metabolic process of alkyl amines can lead to the formation of metabolic-intermediate complexes with cytochrome P450 enzymes. nih.gov

In guinea pig liver slices, 3,4-Dimethoxy-2-phenylethylamine is metabolized to its corresponding aldehyde by monoamine oxidase B (MAO-B), which is then further oxidized to 3,4-dimethoxyphenylacetic acid by aldehyde oxidizing enzymes. researchgate.net This indicates that both MAO and aldehyde dehydrogenases are involved in the metabolic cascade of such compounds. The breakdown of dopamine, a structurally related neurotransmitter, is also catalyzed by monoamine oxidase. nih.gov

Neurotransmitter System Modulation (e.g., serotonin and dopamine pathways, as seen with related compounds)

The primary mechanism of action for many this compound analogs involves the modulation of serotonin and dopamine systems. nih.govresearchgate.net Compounds like MDMA are known to induce a rapid release of both serotonin and dopamine from nerve endings. nih.govresearchgate.net This modulation of neurotransmitter release is a key factor in their pharmacological effects. The interaction with these neurotransmitter systems is complex, involving not only release but also inhibition of reuptake and potential interactions with autoreceptors that regulate synaptic transmission. nih.gov For example, 3,4-Dimethoxyphenethylamine (DMPEA), a related compound, exhibits weak affinity for serotonin receptors. wikipedia.org

Receptor Binding and Activation Profiles

Derivatives of this compound have been shown to bind to a variety of receptors, with a notable affinity for serotonin receptors. Specifically, 4-alkoxy-3,5-dimethoxy-phenethylamines and related amphetamines display moderate to high preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor. frontiersin.org The N-2-methoxybenzyl substitution on phenethylamine analogs significantly increases binding affinity and functional activity at 5-HT₂ₐ and 5-HT₂C receptors. nih.gov This substitution also enhances affinity for adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov In contrast, it reduces binding to 5-HT₁ₐ receptors and trace amine-associated receptor 1 (TAAR1). nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the substituent groups on the aromatic ring and the amine side chain can dramatically alter their pharmacological properties.

Influence of Substituent Modifications on Biological Activity

The position and nature of substituents on the phenethylamine scaffold are critical determinants of biological activity. For instance, the 2,4,5-trimethoxy substitution pattern on amphetamines and phenethylamines has been identified as important for their effects. nih.gov

The addition of an N-benzyl group to psychedelic phenethylamines generally leads to a significant increase in binding affinity for 5-HT₂ receptors. researchgate.net Specifically, the N-2-methoxybenzyl (NBOMe) substitution on 2,5-dimethoxy-substituted phenethylamines (2C drugs) enhances their potency as 5-HT₂ₐ receptor agonists. nih.gov

In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, specific modifications led to compounds with nanomolar potency against 12-lipoxygenase, demonstrating that targeted substitutions can yield highly selective enzyme inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on other classes of compounds, such as benzamides, have shown that hydrophobic and electronic properties of substituents significantly influence their inhibitory activity. nih.gov

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of drugs. For chiral drugs, which possess non-superimposable mirror images called enantiomers, the spatial orientation can significantly influence their interaction with biological targets. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

While specific research on the stereoisomers of this compound and their differential pharmacological effects is not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established. researchgate.net The differential pharmacological profiles of enantiomers can manifest in various ways, including differences in potency, toxicity, and metabolic pathways. For instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. researchgate.net The separation of racemic mixtures into single, more effective enantiomers is a key strategy in drug development to enhance therapeutic outcomes and minimize side effects. researchgate.net The synthesis of complex molecules with defined stereochemistry is crucial for developing new pharmaceutical compounds.

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are indispensable for predicting and optimizing the Structure-Activity Relationship (SAR) of new chemical entities. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, accelerate the drug design process and reduce research costs. nih.gov

For benzylamine (B48309) derivatives, computational studies have been instrumental in understanding their interactions with biological targets. For example, extensive SAR and computational studies have been performed on derivatives of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238), a compound that inhibits both the catalytic and pro-aggregating activities of human acetylcholinesterase (AChE). nih.gov These studies involved docking simulations and molecular orbital calculations to build a comprehensive SAR picture. nih.gov

3D-QSAR modeling, in particular, helps in understanding how the spatial arrangement of structural features of a molecule influences its biological activity. nih.gov For instance, a study on spirooxindole derivatives used 3D-QSAR to elucidate the structural requirements for their anticancer activity against colon cancer cells. nih.gov Such models provide valuable insights for lead optimization and the design of novel analogs with improved potency and selectivity. nih.gov The application of these computational tools to this compound and its derivatives could similarly guide the development of new therapeutic agents.

Therapeutic Potential and Biomedical Applications (Investigational)

The structural features of this compound, particularly the dimethoxybenzyl group, make it an interesting scaffold for investigating potential therapeutic applications.

Potential in Enzyme Interaction Studies

This compound and its analogs are utilized in the study of enzyme interactions. The presence of methoxy (B1213986) groups can enhance a compound's ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity. For instance, derivatives of benzylamines have been studied as cholinesterase inhibitors, with computational docking simulations helping to understand their binding to the catalytic domain of enzymes like acetylcholinesterase. nih.gov

Role in the Development of Prodrugs

Prodrug design is a strategy used to overcome undesirable properties of drug molecules, such as poor solubility or instability. nih.gov This involves chemically modifying the active drug to form an inactive derivative that, after administration, is converted back to the active form through enzymatic or chemical reactions in the body. nih.gov

The amine group in this compound makes it a candidate for various prodrug strategies. nih.gov For example, acyloxymethyl ethers have been explored as potential prodrugs for hydroxytryptamines like psilocin, demonstrating that this approach can be applied to molecules with multiple reactive sites. chemrxiv.org Redox systems, which are activated under specific physiological conditions like hypoxia, represent another avenue for developing site-specific prodrugs of amine-containing compounds. nih.gov

Exploration in Anti-cancer Research (e.g., via related compounds like Moroidin)

The dimethoxybenzyl moiety is found in various natural and synthetic compounds with potential anticancer activity. Moroidin, a bicyclic peptide isolated from the stinging plant Dendrocnide moroides, contains a tryptophan-derived unit that is structurally related to benzylamine derivatives. Moroidin exhibits its anticancer effects, at least in part, by binding to tubulin, a protein crucial for cell division. This mechanism is shared by established chemotherapy drugs like vincristine (B1662923) and paclitaxel.

Researchers have synthesized analogs of moroidin, such as celogentin C, and demonstrated their toxicity against human lung cancer cell lines. These studies suggest that moroidin-like peptides could have novel anti-cancer mechanisms in addition to tubulin inhibition. While the development of moroidin-based drugs is challenged by low isolation yields and complex synthesis, the potential to create and screen libraries of moroidin-like peptides offers a promising avenue for future cancer therapy research. Furthermore, other studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that compounds with a 3,4,5-trimethoxyphenyl group exhibit significant cytotoxic activity against breast cancer cell lines. mdpi.com

Antimicrobial Activities of Related Derivatives

Derivatives containing the benzylamine or similar structural motifs have shown promise as antimicrobial agents. Studies on novel dihydropyrimidine (B8664642) derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov These compounds also exhibited notable antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Similarly, quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. sapub.orgresearchgate.net Some of these compounds displayed moderate to good antibacterial activity against various pathogens. sapub.org For instance, certain 1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazides showed potent activity against S. typhi, E. coli, and B. subtilis. researchgate.net Additionally, some tetrahydronaphthalene-benzimidazole derivatives have exhibited moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria and fungi. nih.gov These findings highlight the potential for developing new antimicrobial drugs based on structures related to this compound.

Interactive Data Table: Antimicrobial Activity of Related Derivatives

| Compound Class | Test Organism | Activity Level | Reference |

| Dihydropyrimidine Derivatives | Escherichia coli | Significant (MIC = 32, 64 µg/ml) | nih.gov |

| Dihydropyrimidine Derivatives | Pseudomonas aeruginosa | Significant (MIC = 32, 64 µg/ml) | nih.gov |

| Dihydropyrimidine Derivatives | Staphylococcus aureus | Significant (MIC = 32, 64 µg/ml) | nih.gov |

| Dihydropyrimidine Derivatives | Candida albicans | Remarkable (MIC = 32 µg/ml) | nih.gov |

| Quinazolinone Derivatives | Escherichia coli | Moderate to Good | sapub.org |

| Quinazolinone Derivatives | Staphylococcus aureus | Moderate to Good | sapub.org |

| Tetrahydronaphthalene-benzimidazole Derivatives | MRSA | Moderate | nih.gov |

Metabolism and Biotransformation of 3,4 Dimethoxybenzyl Methylamine

Identification of Metabolic Pathways and Metabolites

Based on its chemical structure, the metabolic pathways for (3,4-Dimethoxybenzyl)methylamine can be predicted to involve several key enzymatic reactions, including oxidative deamination, oxidative demethylation, and subsequent conjugation.

The primary metabolic route for this compound, a secondary amine, is expected to be oxidative deamination catalyzed by monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidation of amines to their corresponding imines. nih.gov These imines are then non-enzymatically hydrolyzed to form an aldehyde and an amine. nih.gov

For this compound, this reaction would yield 3,4-dimethoxybenzaldehyde (B141060) and methylamine (B109427), with the concurrent production of hydrogen peroxide. qmul.ac.ukgenome.jp The general reaction is as follows: RCH₂NHR' + H₂O + O₂ → RCHO + R'NH₂ + H₂O₂ qmul.ac.uk

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities. nih.gov MAO-B shows a preference for benzylamine (B48309) and phenylethylamine, suggesting it may be significantly involved in the metabolism of this compound. nih.gov

The resulting aldehyde metabolite, 3,4-dimethoxybenzaldehyde, is then subject to further oxidation to the corresponding carboxylic acid, 3,4-dimethoxybenzoic acid. This conversion is typically carried out by cytosolic enzymes such as aldehyde dehydrogenases (ALDH) and aldehyde oxidases (AOX), which are present in liver S9 fractions. semanticscholar.org

Table 1: Predicted Phase I Enzymatic Biotransformations

| Enzyme | Substrate | Reaction | Product(s) |

|---|---|---|---|

| Monoamine Oxidase (MAO) | This compound | Oxidative Deamination | 3,4-Dimethoxybenzaldehyde, Methylamine |

| Aldehyde Dehydrogenase (ALDH) / Aldehyde Oxidase (AOX) | 3,4-Dimethoxybenzaldehyde | Oxidation | 3,4-Dimethoxybenzoic Acid |

In parallel with oxidative deamination, this compound can undergo oxidative demethylation of the two methoxy (B1213986) groups on the aromatic ring. This type of reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. nih.gov Studies on other methoxylated compounds, such as methoxyflavones, have demonstrated that CYP enzymes, particularly isoforms like CYP1B1, effectively catalyze O-demethylation to form hydroxylated metabolites. nih.gov

The demethylation of this compound would result in the formation of two possible mono-hydroxylated intermediates (isovanillylmethylamine and vanillylmethylamine) and a dihydroxy metabolite (3,4-dihydroxybenzyl)methylamine. These phenolic metabolites are generally more water-soluble than the parent compound.

The hydroxylated metabolites produced via oxidative demethylation are susceptible to Phase II conjugation reactions. These reactions further increase the polarity of the metabolites, preparing them for excretion. The principal conjugation pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of a glucuronic acid moiety to a hydroxyl group. UGTs are, like CYPs, located in the microsomal fraction of the liver. semanticscholar.orgif-pan.krakow.pl

Sulfation: Catalyzed by cytosolic sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to a phenolic metabolite. semanticscholar.org

Glutathione (B108866) Conjugation: In some cases, metabolic activation by CYP enzymes can lead to the formation of reactive intermediates, such as quinones or quinone methides, especially from catechol-like structures (3,4-dihydroxy metabolites). These reactive species can be detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). Research on the structurally related compound MDMA has shown the formation of GSH adducts in human hepatocytes. nih.gov

In Vitro and In Vivo Metabolic Studies

To definitively identify the metabolites and metabolic pathways of this compound, a series of in vitro and in vivo studies are necessary.

In vitro models are essential tools for characterizing metabolic pathways. nih.gov The most common systems for studying hepatic metabolism include liver microsomes and S9 fractions. semanticscholar.org

Liver Microsomal Studies: Human liver microsomes (HLM) are vesicles derived from the endoplasmic reticulum and contain a rich complement of Phase I (CYP) and Phase II (UGT) enzymes. if-pan.krakow.pl Incubating this compound with HLMs in the presence of the necessary cofactor NADPH would allow for the characterization of CYP-mediated oxidative demethylation pathways. if-pan.krakow.pl Supplementing these incubations with the UGT cofactor UDPGA would enable the study of subsequent glucuronidation reactions. if-pan.krakow.pl

Liver S9 Fraction Studies: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions. semanticscholar.org This system is more comprehensive than microsomes alone, as it includes cytosolic enzymes like aldehyde oxidases, sulfotransferases, and glutathione transferases. semanticscholar.org Using the S9 fraction would provide a more complete profile of the metabolism of this compound, capturing the conversion of the aldehyde metabolite to the carboxylic acid and potential sulfation of phenolic metabolites.

Table 2: Common In Vitro Systems for Metabolic Studies

| In Vitro System | Enzymes Present | Metabolic Reactions Studied |

|---|---|---|

| Liver Microsomes | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs) | Phase I (Oxidative demethylation), Phase II (Glucuronidation) |

| Liver S9 Fraction | All microsomal enzymes plus cytosolic enzymes (e.g., Aldehyde Oxidase, Sulfotransferases, Glutathione Transferases) | Comprehensive Phase I and Phase II metabolism |

| Hepatocytes | Full complement of hepatic enzymes in a cellular context | Overall hepatic metabolism, uptake, and efflux |

Data synthesized from sources semanticscholar.orgif-pan.krakow.pl.

The rate and profile of drug metabolism can vary significantly between different species. mdpi.com These differences are primarily due to variations in the expression levels and catalytic activities of metabolic enzymes, particularly CYP isoforms. For example, the relative abundance and substrate specificities of CYP3A4, CYP2D6, and CYP2C family enzymes differ between humans, rats, mice, and dogs. nih.gov

While no specific studies on the species-specific metabolism of this compound are available, it is reasonable to expect that such differences exist. For instance, the balance between oxidative deamination by MAO and oxidative demethylation by CYPs could vary between species, leading to different proportions of major metabolites. Therefore, data from animal models must be cautiously extrapolated to humans. In vitro studies comparing metabolism in liver microsomes or hepatocytes from different species are crucial for assessing these potential differences. semanticscholar.org

Impact of Co-administered Compounds on Metabolism (Drug-Drug Interactions)*

The metabolism of this compound is susceptible to alterations by co-administered compounds, a phenomenon known as drug-drug interactions (DDIs). These interactions primarily arise from the inhibition or induction of cytochrome P450 enzymes responsible for its biotransformation. Given that amine stimulants are often metabolized by CYP2D6 and CYP3A4, compounds that modulate these enzymes can significantly affect the plasma concentrations and, consequently, the biological effects of this compound. nih.govnih.gov

Inhibition of Metabolism:

Co-administration of potent inhibitors of CYP2D6 or CYP3A4 can lead to decreased metabolism of this compound, resulting in elevated plasma levels and a prolonged half-life. This can potentiate its pharmacological effects. For instance, known CYP2D6 inhibitors like certain selective serotonin (B10506) reuptake inhibitors (SSRIs) or the antipsychotic drug bupropion (B1668061) could theoretically impede its metabolism. Similarly, strong CYP3A4 inhibitors such as ketoconazole (B1673606) (an antifungal) or ritonavir (B1064) (an antiretroviral) would be expected to increase its systemic exposure. nih.gov

Induction of Metabolism:

Conversely, co-administration with inducers of CYP enzymes can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. Compounds like rifampicin (B610482) (an antibiotic and a potent inducer of CYP3A4) or carbamazepine (B1668303) (an anticonvulsant) could enhance its clearance from the body. nih.gov

The table below provides a hypothetical overview of potential drug-drug interactions based on the known effects of various compounds on CYP enzymes.

Interactive Data Table: Potential Drug-Drug Interactions with this compound

| Co-administered Compound | Primary CYP Enzyme Affected | Predicted Effect on this compound Metabolism | Potential Clinical Consequence |

| Fluoxetine | CYP2D6 Inhibition | Decreased | Increased plasma concentration and effect |

| Ketoconazole | CYP3A4 Inhibition | Decreased | Increased plasma concentration and effect |

| Rifampicin | CYP3A4 Induction | Increased | Decreased plasma concentration and efficacy |

| Carbamazepine | CYP3A4 Induction | Increased | Decreased plasma concentration and efficacy |

| Bupropion | CYP2D6 Inhibition | Decreased | Increased plasma concentration and effect |

This table presents predicted interactions based on the known pharmacology of the listed compounds and the presumed metabolic pathways of this compound. These interactions have not been confirmed in clinical studies.

Influence of Metabolic Products on Biological Activity

N-Demethylated Metabolite:

The N-demethylation of this compound would yield 3,4-Dimethoxybenzylamine. Research on other psychoactive amines suggests that N-demethylated metabolites often retain significant biological activity, sometimes with a pharmacological profile distinct from the parent compound. nih.gov For instance, the N-demethylated metabolite of MDMA, which is MDA, is also a potent psychoactive substance. nih.gov It is plausible that 3,4-Dimethoxybenzylamine could interact with similar biological targets as the parent compound, potentially contributing to or modifying its effects.

Hydroxylated and Conjugated Metabolites:

O-demethylation of the methoxy groups on the benzene (B151609) ring would lead to the formation of hydroxylated metabolites. These hydroxylated compounds are often more polar and may have altered affinities for receptors and enzymes. For example, studies on MDMA have shown that its dihydroxy metabolites can have significant cardiovascular effects. nih.gov Following hydroxylation, these metabolites are likely to undergo Phase II conjugation with glucuronic acid or sulfate (B86663), forming more water-soluble compounds that are readily excreted. While conjugation generally leads to pharmacologically inactive products, this is not always the case, and some glucuronide or sulfate conjugates can retain or even have enhanced biological activity. nih.gov

Analytical Methods for Detection and Quantification of 3,4 Dimethoxybenzyl Methylamine

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. For (3,4-Dimethoxybenzyl)methylamine, several chromatographic methods are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a sample as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This technique is invaluable for confirming the identity of synthesized this compound and for quantifying its purity. For instance, in synthetic procedures, GC-MS can be used to monitor the reduction of byproducts, such as 3,4-dimethoxybenzyl alcohol, ensuring a high-purity final product. The analysis of related amine compounds by GC-MS often requires derivatization to improve their volatility and chromatographic behavior. labrulez.com While specific GC-MS studies on this compound are not extensively detailed in the provided results, the general applicability of GC-MS for analyzing similar amine compounds is well-established. gcms.czspectrabase.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are not easily volatilized. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the compound's interaction with the stationary phase.

For the analysis of this compound and related amines, HPLC is often coupled with ultraviolet (UV) or fluorescence detectors. researchgate.net UV detection is suitable because the benzene (B151609) ring in the molecule absorbs UV light. Fluorescence detection can be employed, often after derivatization with a fluorescent tag, to enhance sensitivity and selectivity, especially for trace-level analysis. For example, 9-fluorenylmethylchloroformate (FMOC) has been used as a derivatizing agent for the HPLC analysis of short-chained amines with UV detection. researchgate.net The choice of detector depends on the required sensitivity and the presence of interfering substances in the sample matrix.

Ultra-Performance Liquid Chromatography (UPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with high-resolution mass spectrometry (HRMS), UPLC-HRMS becomes an exceptionally powerful tool for the analysis of complex mixtures. This combination allows for the precise mass measurement of the analyte, which aids in its unambiguous identification and the elucidation of its elemental composition. This technique is particularly useful in metabolomics and the analysis of designer drugs, where precise identification of novel compounds is critical. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different types of protons present in the molecule. For instance, the aromatic protons typically appear in the range of δ 6.8–7.1 ppm, the two methoxy (B1213986) groups show a singlet peak around δ 3.75–3.85 ppm, and the methylamine (B109427) protons are observed as a singlet at approximately δ 2.45–2.55 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further establish the connectivity between different atoms in the molecule. researchgate.net NMR is also a powerful tool for assessing the purity of a sample, as the presence of impurities will result in additional signals in the spectrum.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8–7.1 (multiplet, 3H) | Data not available |

| Methoxy Protons | 3.75–3.85 (singlet, 6H) | Data not available |

| Methylamine Protons | 2.45–2.55 (singlet, 3H) | Data not available |

| Methylene (B1212753) Protons | Data not available | Data not available |

| Aromatic Carbons | Data not available | Data not available |

| Methoxy Carbons | Data not available | Data not available |

| Methylamine Carbon | Data not available | Data not available |

| Methylene Carbon | Data not available | Data not available |

| Note: Specific ¹³C NMR chemical shift values were not available in the provided search results. |

Mass Spectrometry (MS) Techniques (e.g., ESI-TOF-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. und.edu When coupled with a time-of-flight (TOF) mass analyzer, ESI-TOF-MS provides high-resolution mass data.

For this compound, ESI-MS can confirm the molecular weight by detecting the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which helps to confirm the elemental formula. For example, the molecular ion peak for this compound is expected at an m/z of 182.1181 for the [M+H]⁺ ion. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule like this compound. The IR spectrum provides a unique "fingerprint" resulting from the vibrations of its chemical bonds. docbrown.info For this compound, the key characteristic absorptions can be predicted based on its structure.

The secondary amine (R₂N-H) group gives rise to a single, sharp absorption band in the region of 3300 to 3500 cm⁻¹. pressbooks.pub This is distinct from primary amines, which show two bands in this region, and from the very broad O-H band of alcohols. pressbooks.pub The N-H bending vibration also produces a characteristic band between 1650 and 1580 cm⁻¹. docbrown.info

Other significant absorptions include:

C-H Stretching: Strong bands from the methyl and methylene groups (aliphatic C-H) appear in the 2850 to 2960 cm⁻¹ range. libretexts.org Aromatic C-H stretching from the benzene ring is expected just above 3000 cm⁻¹, typically between 3020 and 3100 cm⁻¹. pressbooks.pub

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically found in the 1020 to 1220 cm⁻¹ range. docbrown.info

C-O Stretching: The aromatic ether linkage (Ar-O-C) will produce strong, characteristic bands, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping signals from various bending and stretching vibrations, which are unique to the specific molecular structure of this compound. docbrown.info

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, sharp (one band) |

| Secondary Amine | N-H Bend | 1580 - 1650 | Variable |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic Groups | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ether | C-O Stretch | 1200 - 1275 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 | Medium |

Advanced Analytical Method Development

For sensitive and specific quantification, especially in complex mixtures or biological samples, advanced analytical methods are required. These often involve chromatographic separation coupled with highly sensitive detectors. A key strategy in this context is chemical derivatization, which modifies the analyte to improve its analytical properties. jfda-online.com

Derivatization Strategies for Enhanced Detection

Chemical derivatization is a common practice in the analysis of amines prior to techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com The primary goals of derivatizing this compound are to increase its volatility, improve its thermal stability, and enhance its detectability. jfda-online.com The secondary amine group is the primary site for these reactions.

Common derivatization strategies applicable to secondary amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile fluoroacyl derivatives. jfda-online.com These derivatives are highly electronegative, which significantly enhances detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com

Silylation: Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. koreascience.kr This process reduces the polarity of the molecule, decreases peak tailing in GC, and improves volatility. koreascience.kr

Reaction with Chloroformates: Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with primary and secondary amines to form highly fluorescent derivatives. researchgate.net This is particularly useful for high-performance liquid chromatography (HPLC) with fluorescence detection, enabling very low detection limits. researchgate.net

Reaction with NBD Chloride: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is another derivatizing agent that forms stable, fluorescent products with secondary amines, suitable for HPLC analysis. epa.gov

Table 2: Common Derivatization Strategies for Amines

| Derivatization Method | Reagent Example | Analyte Functional Group | Purpose | Analytical Technique |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary/Secondary Amine | Increase volatility, enhance detection | GC-MS, GC-ECD |

| Silylation | MSTFA, BSTFA | Primary/Secondary Amine, Hydroxyl | Increase volatility, improve peak shape | GC-MS |

| Chloroformate Reaction | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amine | Add a fluorescent tag | HPLC-Fluorescence |

| Diazole Reaction | NBD Chloride | Primary/Secondary Amine | Form stable, fluorescent derivative | HPLC-Fluorescence/Visible |

Development of Multiplexed Targeted Assays

Multiplexed targeted assays represent a sophisticated approach for the simultaneous measurement of multiple analytes in a single analysis. While specific assays for this compound are not widely documented, the principles of these platforms are directly applicable. One such platform is Affinity-Bead Assisted Mass Spectrometry (Affi-BAMS). nih.gov

This technique combines the specificity of immuno-affinity capture with the sensitivity of mass spectrometry. nih.gov The general workflow involves:

Affinity Capture: A sample is incubated with a mixture of beads, where each bead type is coated with a specific antibody or binding agent targeted to a different analyte. nih.gov For an analyte like this compound, a specific antibody would be required.

Enrichment and Washing: The beads capture their target analytes from the sample, concentrating them while unwanted matrix components are washed away.

Elution and Detection: The captured analytes are eluted and analyzed by mass spectrometry, often MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry). nih.gov

The major advantage of this approach is its high-throughput capability and specificity, allowing for the quantification of a panel of related compounds in a complex sample. nih.gov This exceeds the multiplexing capacity of many traditional immunoassay platforms. nih.gov

Application in Biological Matrices (e.g., urine, serum)

Detecting and quantifying compounds like this compound in biological matrices such as urine and serum presents significant challenges due to the complexity of these samples. The analysis of structurally related amines in biological fluids is well-established and provides a framework for how this compound would be approached.

The analytical process typically involves several key steps:

Sample Preparation: This is a critical step to isolate the analyte from interfering matrix components like proteins, salts, and other endogenous molecules. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Derivatization: As discussed previously, derivatization is often necessary for amines, especially when using GC-MS, to improve their chromatographic behavior and sensitivity. nih.gov For instance, in the analysis of MDMA and its metabolites in plasma and urine, a two-step derivatization was employed. nih.gov

Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred method for its high selectivity and sensitivity, often allowing for direct analysis with minimal sample cleanup and without derivatization. researchgate.net For example, an HPLC-MS/MS method was developed to quantify the related compound 25B-NBOMe in serum and urine, achieving a limit of quantification of 180 pg/mL in serum. researchgate.net

Studies on simple amines like methylamine in human urine have established baseline excretion levels and demonstrated that concentrations can be influenced by diet and endogenous processes. nih.gov The detection of related amphetamine-type substances in urine has also been successfully achieved using advanced methods like surface-enhanced Raman scattering (SERS), which can reach detection limits in the low ng/mL range. nih.gov

Table 3: Examples of Amine Analysis in Biological Matrices

| Analyte(s) | Matrix | Analytical Method | Key Findings |

| MDMA and metabolites | Plasma, Urine | GC-MS with derivatization | A two-step derivatization with Mosher's reagent and hexamethyldisilazane (B44280) was required for stereospecific analysis. nih.gov |

| Methylamine | Urine | Not specified, likely GC or HPLC | Average daily excretion in healthy volunteers was 11.00 +/- 8.17 mg; diet can contribute to levels. nih.gov |

| 25B-NBOMe | Serum, Urine | HPLC-MS/MS | Method developed and validated; concentrations of 180 pg/mL in serum and 1900 pg/mL in urine were quantified in a clinical case. researchgate.net |

| 3,4-Methylene Dioxy Amphetamine (MDA) | Urine | SERS | A magnetically improved SERS strategy achieved a limit of detection of 0.0685 ng/mL. nih.gov |

Computational and Theoretical Studies of 3,4 Dimethoxybenzyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic nature and reactivity of (3,4-Dimethoxybenzyl)methylamine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules related to this compound, DFT studies have been crucial for understanding reaction mechanisms and electronic characteristics. For instance, DFT calculations at the B3LYP level of theory are widely used to predict molecular properties accurately. unimib.itclinicsearchonline.org Studies on analogous dimethoxybenzene derivatives show that hybrid functionals like B3LYP can provide low-energy calculations, demonstrating thermodynamic stability which is advantageous for pharmaceutical applications. researchgate.net

Reaction mechanism studies on related compounds, such as the formation of 3,4-dimethoxybenzaldehyde (B141060) (a precursor), have been performed using DFT to map out multi-step processes involving radical formation, bond transformations, and atom reordering. mdpi.com These calculations help identify transition states and determine activation energies, revealing whether a reaction is endothermic or exothermic. mdpi.com

The electronic properties of dimethoxybenzene derivatives are also extensively analyzed using DFT. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. clinicsearchonline.orgresearchgate.net A large energy gap suggests high stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. clinicsearchonline.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV (example value) | Region acting as an electron donor |

| LUMO Energy | -0.9 eV (example value) | Region acting as an electron acceptor |

| Energy Gap (ΔE) | 4.9 eV (example value) | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | 2.45 eV (example value) | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 0.41 eV⁻¹ (example value) | Reciprocal of hardness, indicates reactivity |

The three-dimensional structure of this compound dictates its physical and biological properties. Conformational analysis and geometry optimization are used to find the most stable arrangement of atoms in the molecule. X-ray crystallography on related structures provides precise experimental data on bond lengths, bond angles, and dihedral angles that serve as a benchmark for computational models. nih.gov

For a derivative, 5-[(3,4-Dimethoxybenzyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, the molecule is found to be nearly planar. nih.gov The dihedral angle between the dimethoxybenzyl ring and the connecting aminomethylene group is very small, at 2.12°. nih.gov The conformation of the amine part of the molecule is also critical. Theoretical studies on simple amines like methylamine (B109427) show a staggered conformation as the ground state equilibrium geometry, with the eclipsed conformation representing a transition state for internal rotation. researchgate.net The amine group itself has a pyramidal structure. researchgate.net This inherent flexibility means that this compound can exist in multiple low-energy conformations, which is important for its interaction with biological targets.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Dihedral Angle | Dimethoxybenzyl Ring // Aminomethylene Group | 2.12 (4)° |

| Conformation | Dioxane Ring | Half-Boat |

| Intramolecular Bond | N—H···O | Present, stabilizing conformation |

The non-covalent interactions that this compound can form are key to its behavior in condensed phases and biological systems. The presence of an amine group allows it to act as both a hydrogen bond donor (N-H) and acceptor (N lone pair). The methoxy (B1213986) groups (-OCH₃) provide additional hydrogen bond acceptor sites via the oxygen atoms.

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations provide a view of the time-dependent behavior of this compound, particularly its interactions with complex biological macromolecules like proteins and membranes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. chemrxiv.org This method is instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. For derivatives of this compound, docking studies can screen potential protein targets and provide a rationale for observed biological activity. chemrxiv.org

In studies of similar benzyl (B1604629) derivatives, docking simulations have successfully predicted binding modes within kinase domains. nih.gov These simulations reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., SER 280, TYR 282) and hydrophobic interactions with others (e.g., ALA 230, LYS 232, LEU 260). nih.gov The docking score, an estimate of binding affinity, helps to rank potential candidates and prioritize them for further testing. chemrxiv.orgnih.gov For example, a docking score of -11.0 kcal/mol for a lignan (B3055560) interacting with the Pks13 protein was considered significantly strong. chemrxiv.org This approach allows for the identification of likely in vivo binding sites and potential modes of action. chemrxiv.orgnih.gov

| Parameter | Details |

|---|---|

| Binding Affinity (Glide Score) | -7.9 kcal/mol |

| Key Hydrogen Bond Interactions | S280, Y282 |

| Key Hydrophobic Interactions | A230, K232, L260, V219, A350, L340, I211 |

| Predicted Target | TGF-β type I receptor kinase domain |

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. dntb.gov.ua MD simulations model the movement of every atom in the system, including the ligand, the protein, and surrounding solvent molecules, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding. nih.govnih.gov

A typical MD simulation might run for hundreds of nanoseconds to observe the behavior of the ligand-protein complex. researchgate.net Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, monitoring hydrogen bonds to see if they persist over time, and computing the binding free energy to get a more accurate estimate of binding affinity. dntb.gov.ua For instance, MD simulations can confirm that a ligand remains stably bound in the active site predicted by docking, with stable interactions and low binding free energy values (e.g., -70.97 kcal/mol), validating it as a viable candidate for targeting a specific protein. dntb.gov.uanih.gov These simulations are also crucial for studying interactions with lipid membranes, which are often part of a drug's journey to its target. nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction for this compound can be performed using various computational models and software. These tools leverage large datasets of known compounds to predict the pharmacokinetic and toxicity profiles of novel molecules.

Research Findings:

The predictions are based on established models that correlate physicochemical properties with biological behavior. For example, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Below is a hypothetical, yet representative, ADMET profile for this compound, as would be generated by common predictive software.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 181.23 g/mol | Compliant with Lipinski's rule (<500) |

| logP (Lipophilicity) | 1.5 - 2.0 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (<10) |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen |

Advanced Computational Methodologies

Beyond standard ADMET predictions, more advanced computational techniques are being explored to understand the quantum mechanical properties and complex structure-activity relationships of molecules like this compound.

Variational Quantum Eigensolver (VQE) and Qubit Excitation-Based Methods

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm designed to determine the ground state energy of a molecule, a fundamental property in quantum chemistry. This method is particularly promising for molecules where electron correlation effects are significant.

Research Findings:

Direct VQE simulations for a molecule of the complexity of this compound are currently at the cutting edge of computational research and specific findings are not yet published. However, studies on smaller, related molecules like methylamine (CH₃NH₂) provide a proof of concept for the application of these methods. researchgate.netresearchgate.netnih.gov

For methylamine, researchers have successfully used VQE in conjunction with techniques like qubit excitation-based methods and symmetry adaptation to significantly reduce the computational resources required. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net These optimizations are crucial for extending the reach of quantum algorithms to larger molecules. For instance, one study demonstrated that for methylamine, the number of two-qubit operations could be reduced by nearly two orders of magnitude, from approximately 600,000 to about 12,000. researchgate.netresearchgate.net

The computational cost scales with the number of electrons and orbitals in the molecule. The presence of the dimethoxybenzyl group in this compound dramatically increases this complexity compared to methylamine.

Table 2: Comparison of Computational Parameters for Methylamine and a Hypothetical this compound VQE Simulation

| Parameter | Methylamine (CH₃NH₂) | This compound (Hypothetical) |

|---|---|---|

| Number of Atoms | 7 | 27 |

| Number of Electrons | 18 | 100 |

| Number of Spin Orbitals (STO-3G basis) | 30 | ~150-200 |

| Required Qubits (after optimization) | 26 | Significantly higher |

Machine Learning Applications in Structure-Activity Relationship Prediction

Machine learning (ML) is revolutionizing drug discovery by enabling the development of predictive models for a wide range of biological activities and properties. Quantitative Structure-Activity Relationship (QSAR) models are a prime example, where ML algorithms learn from datasets of compounds with known activities to predict the activity of new molecules. nih.gov

Research Findings:

While a specific, large-scale QSAR study focused solely on this compound and its close analogues is not available in the public domain, the methodology is well-established. ML-based QSAR studies have been conducted on broader sets of methylamine derivatives, for instance, in the context of their activity as dopamine (B1211576) transporter (DAT) inhibitors. researchgate.net

The process involves calculating a wide array of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. ML algorithms, such as random forests, support vector machines, or deep neural networks, are then trained to find a mathematical relationship between these descriptors and the observed biological activity. nih.govbiomedres.usmdpi.com

For this compound, relevant descriptors for a hypothetical QSAR model would include those capturing its size, shape, polarity, and the electronic influence of the methoxy groups.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors | Information Captured |

|---|---|---|

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, Partial Charges | Polarity and charge distribution |

| Physicochemical | logP, Topological Polar Surface Area (TPSA) | Lipophilicity and polar surface area |

The predictive power of such a model would depend on the size and diversity of the training data. For a novel compound like this compound, these models could provide initial estimates of its potential biological activities, guiding further experimental investigation. researchgate.net

Toxicological Considerations and Risk Assessment in Research General Academic Focus

Mechanisms of Toxicity (as observed with related compounds)

The neurotoxic effects of MDMA are a significant area of concern and are primarily attributed to its impact on serotonin (B10506) (5-HT) neurons. A key pathway to this neurotoxicity involves the metabolic activation of MDMA. The demethylenation of MDMA to 3,4-dihydroxymethamphetamine (HHMA) and its subsequent oxidation into quinone species are critical steps. These reactive metabolites can form covalent bonds with essential cellular macromolecules, which can lead to neuronal damage.

The metabolism of MDMA is also associated with the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induce a state of oxidative stress. nih.gov This oxidative stress can harm cellular components such as lipids, proteins, and DNA, ultimately contributing to the degeneration of 5-HT nerve terminals, a phenomenon observed in various animal models.

Long-term depletion of 5-HT, tryptophan hydroxylase (the enzyme that limits the rate of 5-HT synthesis), and 5-HT transporters (SERT) are well-documented consequences of MDMA administration in animals, indicating damage to serotonergic axons and nerve terminals. The formation of free radicals is believed to be a central mechanism behind this neurotoxicity. For instance, MDMA-induced hyperthermia can potentiate the auto-oxidation of dopamine (B1211576), leading to the formation of cytotoxic dopamine-quinones and superoxide (B77818) radicals.

Mitochondria, the primary sites of cellular energy production, are significant targets for the toxic effects of amphetamine derivatives, including MDMA. nih.gov Research has demonstrated that MDMA can induce mitochondrial dysfunction and bioenergetic stress. nih.govnih.gov MDMA and its metabolites can interfere with the mitochondrial electron transport chain, which results in decreased ATP synthesis and increased production of ROS. nih.govmatthewbsnyder.com

Specifically, MDMA has been shown to inhibit Complex I and Complex II of the electron transport chain. nih.gov This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which impairs the cell's capacity for energy production. The resulting bioenergetic stress can initiate a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. nih.gov This mitochondrial dysfunction is considered a core mechanism contributing to the neurotoxicity and hepatotoxicity associated with MDMA. nih.govnih.gov